5α-胆烷-24-酸,7α,12α-二羟基-3-氧代-,甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar bile acid derivatives involves multi-step chemical processes, including the Reformatsky reaction, protection by acetalization, and subsequent condensation with coenzyme A. For example, Kurosawa et al. (2001) synthesized coenzyme A esters of related trihydroxy and dihydroxy bile acids for studying beta-oxidation in bile acid biosynthesis, highlighting the intricate steps involved in synthesizing these compounds (Kurosawa et al., 2001).

Molecular Structure Analysis

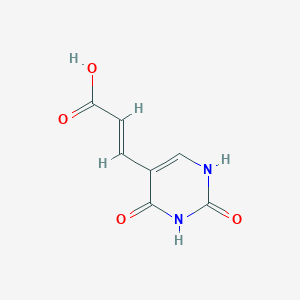

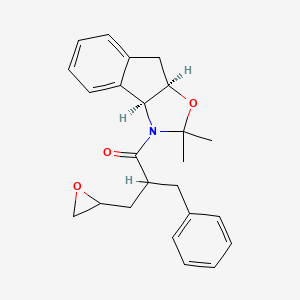

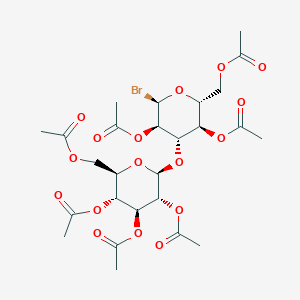

The molecular structure of bile acids, including 5alpha-Cholan-24-oic acid derivatives, features a steroidal framework with specific hydroxylation patterns critical for their biological function. The synthesis and characterization of such compounds, as discussed by Aggarwal et al. (1992) and Kakiyama et al. (2004), demonstrate the complexity of their structures and the methods used for their analysis (Aggarwal et al., 1992); (Kakiyama et al., 2004).

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, including oxidation, reduction, and conjugation, which affect their physiological roles and metabolism. The study by Masterson et al. (2003) on the conversion of cholic acid to a specific methyl ester derivative exemplifies the chemical modifications that these molecules can undergo and their implications for understanding bile acid chemistry (Masterson et al., 2003).

Physical Properties Analysis

The physical properties of bile acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their biological functions and interactions with biological membranes. The study of hydrogen-bonded aggregations of oxo-cholic acids by Bertolasi et al. (2005) sheds light on the supramolecular architectures of these compounds and their impact on physical properties (Bertolasi et al., 2005).

科学研究应用

胆汁酸生物合成的合成和研究

已经进行了各种胆汁酸的辅酶 A 酯的合成,包括 5β-胆甾烷-26-酸,以研究胆汁酸生物合成中的侧链裂解。这些合成的酯对了解 β-氧化途径(生物体中至关重要的代谢过程)至关重要。这项研究扩展了我们对胆汁酸生物合成及其在代谢中的作用的认识 (Kurosawa 等,2001)。

晶体结构中的氢键聚集

对各种氧胆酸晶体结构的研究,包括 3α,12α-二羟基-7-氧代-5β-胆烷-24-酸,揭示了由合作的 O-H...O 氢键网络主导的超分子结构。这项研究为胆汁酸的分子相互作用和结构构象提供了宝贵的见解,这对于它们的生物学功能和相互作用至关重要 (Bertolasi 等,2005)。

血脑屏障渗透

测试了 3α,7α-二羟基-12-氧代-5β-胆酸盐作为血脑屏障 (BBB) 渗透剂的功效,突出了其改变 BBB 渗透性的潜力。这项研究为改善药物向大脑的输送提供了有希望的途径,这是治疗中枢神经系统疾病的一项重大挑战 (Mikov 等,2004)。

属性

IUPAC Name |

methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14-,15-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZOGAIBGCZRCL-SVHSVDIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)